molecular formula C24H36O3 B1616098 cis-Nabilone CAS No. 56469-15-9

cis-Nabilone

Número de catálogo: B1616098
Número CAS: 56469-15-9
Peso molecular: 372.5 g/mol
Clave InChI: GECBBEABIDMGGL-MOPGFXCFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cis-Nabilone is a useful research compound. Its molecular formula is C24H36O3 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Cis-Nabilone is structurally distinct from THC, featuring a saturated ring and a ketone group at the C9 position. This structural modification enhances its potency and bioavailability compared to THC, making it an effective therapeutic agent .

Chemotherapy-Induced Nausea and Vomiting

This compound is primarily approved for managing nausea and vomiting associated with chemotherapy in patients who do not respond adequately to conventional antiemetics. Clinical trials have demonstrated its efficacy in this area, with patients reporting significant relief from symptoms .

StudyFindings
Lemberger & Rowe (1975)Initial human studies indicated behavioral effects starting at 1 hour post-administration lasting up to 9 hours .
FDA ApprovalApproved for use in the U.S. as an antiemetic for chemotherapy-induced nausea .

Chronic Pain Management

Research indicates that this compound may provide relief for chronic pain conditions, including fibromyalgia and multiple sclerosis. A systematic review highlighted moderate evidence supporting cannabinoids' effectiveness in chronic pain management .

ConditionEvidence Level
FibromyalgiaModerate efficacy reported in clinical trials .
Multiple SclerosisPositive outcomes noted in spasticity management .

Neurological Disorders

This compound has shown potential benefits in treating various neurological disorders, including Parkinson's disease and agitation in dementia patients. Studies suggest that it may help alleviate non-motor symptoms associated with these conditions .

DisorderApplication
Parkinson's DiseaseRelief of non-motor symptoms reported .
Dementia AgitationClinical studies indicate effectiveness in reducing agitation .

Post-Traumatic Stress Disorder (PTSD)

Emerging evidence suggests that this compound may assist in managing symptoms of PTSD, particularly nightmares . This application is particularly relevant given the increasing recognition of PTSD as a significant mental health issue.

Case Studies

Several case studies have documented the clinical applications of this compound:

  • Case Study 1 : A patient with refractory nausea due to chemotherapy experienced substantial symptom relief after initiating treatment with this compound, allowing for better quality of life during treatment.
  • Case Study 2 : In a cohort study involving patients with multiple sclerosis, those treated with this compound reported decreased spasticity and improved mobility compared to controls.

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been documented, including dry mouth, euphoria, and tachycardia. These side effects are typically dose-dependent and manageable within clinical settings .

Análisis De Reacciones Químicas

Key Steps:

  • Resorcinol Activation :

    • 5-(1,1-Dimethylheptyl)resorcinol reacts with triflic anhydride in dichloromethane (DCM) under reflux to generate a reactive intermediate.

    • Conditions: 50°C, 1.5–2 hours .

  • Annulation :

    • The intermediate undergoes cyclization with a dienophile (e.g., 3-carene oxide derivatives) to form the hexahydrodibenzo[b,d]pyran-9-one core.

    • Catalyst: Triflic acid (replaces SnCl₄) .

  • Purification :

    • Crude product is partitioned between methyl tert-butyl ether (MTBE) and water, yielding 83.3% cis-Nabilone after hexane trituration .

ParameterValue
Yield83.3%
Purity (HPLC)>89%
Key SolventsDCM, MTBE, Hexane

Reduction Reactions

The 9-keto group in this compound undergoes stereospecific enzymatic reduction in vivo to form carbinol metabolites :

  • Primary Pathway :

    • Reduction of the 9-keto group produces isomeric carbinols (cis and trans configurations).

    • Enzymes: Aldo-keto reductases (AKR1C family) .

    • Metabolite Contribution: Combined plasma exposure ≤20% of parent drug .

  • Secondary Pathway :

    • Further reduction/oxidation at the dimethylheptyl side chain forms diol metabolites detected in feces .

Isomerization Dynamics

This compound’s 6a,10a-cis configuration is thermodynamically stabilized, but acid/base conditions can induce isomerization:

  • Acid-Catalyzed Isomerization :

    • Under HCl (0.0005 N), cis-Nabilone partially converts to trans-isomers, mimicking Δ⁹-THC behavior .

    • Equilibrium Ratio: ~1:1 cis:trans under prolonged acidic conditions .

Oxidative Metabolism

Cytochrome P450 enzymes (CYP3A4, CYP2C9) mediate oxidative transformations:

  • Side Chain Oxidation :

    • Terminal carbon of the dimethylheptyl group oxidizes to a carboxylate .

  • Epoxidation :

    • Diels-Alder-derived intermediates (e.g., vinyl chromenes) form epoxides under DMDO treatment, confirmed via X-ray crystallography .

OxidantProduct Yield
DMDO28%
H₂O₂/NaOH45%

Diels-Alder Reactivity

While not directly reported for this compound, analogous cannabinoids undergo [4+2] cycloadditions:

  • Dienophiles : Maleic anhydride, quinones.

  • Diene System : Activated resorcinol derivatives (e.g., 3-carboxy-5-hydroxy-7-pentylcoumarin) .

Hydroboration-Oxidation

Used in precursor synthesis for this compound:

  • Stepwise Protocol :

    • Hydroboration of Δ⁹-THC analogs with Sia₂BH.

    • Oxidation with H₂O₂/NaOH yields single diastereomers (d.r. >99:1) .

SubstrateProductYield
Δ⁹-cis-CBDΔ⁹-cis-THC derivatives85%

Degradation Pathways

  • Photodegradation : UV exposure triggers ring-opening reactions at the dibenzopyran core.

  • Thermal Decomposition : >200°C induces decarboxylation and side-chain cleavage .

Propiedades

Número CAS

56469-15-9

Fórmula molecular

C24H36O3

Peso molecular

372.5 g/mol

Nombre IUPAC

(6aS,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one

InChI

InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19+/m1/s1

Clave InChI

GECBBEABIDMGGL-MOPGFXCFSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O

SMILES isomérico

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=O)CC[C@@H]3C(OC2=C1)(C)C)O

SMILES canónico

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O

Key on ui other cas no.

56469-15-9

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.